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Compound of Interest

Compound Name: 1,1-Diphenyl-3-buten-1-ol

Cat. No.: B2543809

Introduction

1,1-Diphenyl-3-buten-1-ol is a tertiary alcohol characterized by the presence of two phenyl
groups and an allyl group attached to the carbinol carbon. Its chemical structure, combining
aromatic and olefinic functionalities, makes it a potentially valuable intermediate in organic
synthesis. This guide provides a comprehensive overview of its chemical identity, structure,
properties, synthesis, and potential applications, with a focus on its relevance to researchers,
scientists, and professionals in drug development.

Chemical Identity and Structure

The nomenclature and structural details of 1,1-Diphenyl-3-buten-1-ol are fundamental to
understanding its chemical behavior.

IUPAC Name: 1,1-diphenylbut-3-en-1-ol[1]

Structure:

(Where Ph represents a phenyl group)

Molecular Formula: C16H160[1]

INChl Key: MCIWONLOVGQSQX-UHFFFAOYSA-NI[1]

Canonical SMILES: C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O[1]
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CAS Number: 4165-79-1[1]

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of 1,1-Diphenyl-3-buten-1-ol is
presented below. This data is crucial for its identification, purification, and handling in a
laboratory setting.

Physical Properties

Property Value Source
Molecular Weight 224.30 g/mol [1]
Physical Form Solid

White to yellow solid or )
Appearance o American Elements
colorless to yellow liquid

Storage Temperature Refrigerator

Note: Specific melting and boiling points are not consistently reported in publicly available
literature.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1,1-
Diphenyl-3-buten-1-ol.

Spectroscopy Type Data Description

13C NMR Spectra available in spectral databases.

Mass spectrometry data is available for this
GC-MS
compound.

Infrared spectra are available, which would
R Spect show characteristic peaks for the hydroxyl (-OH)
ectrosco
P Py group, C=C double bond, and aromatic C-H

bonds.
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Synthesis of 1,1-Diphenyl-3-buten-1-ol
The primary method for the synthesis of 1,1-Diphenyl-3-buten-1-ol is the Grignard reaction.

This involves the nucleophilic addition of an allyl Grignard reagent to benzophenone.

Experimental Protocol: Grignard Reaction

This protocol outlines a standard laboratory procedure for the synthesis of 1,1-Diphenyl-3-
buten-1-ol.

Reagents and Materials:

Magnesium turnings

e Allyl bromide

e Anhydrous diethyl ether or tetrahydrofuran (THF)

e Benzophenone

o Saturated aqueous ammonium chloride (NH4Cl) solution
e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
» Round-bottom flask

e Dropping funnel

» Reflux condenser

o Magnetic stirrer

* Ice bath

Procedure:

o Preparation of Allyimagnesium Bromide (Grignard Reagent):
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o In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a nitrogen inlet, place magnesium turnings.

o Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
o Dissolve allyl bromide in anhydrous ether/THF and add it to the dropping funnel.

o Add a small amount of the allyl bromide solution to the magnesium. The reaction should
initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle
warming may be necessary.

o Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate
that maintains a steady reflux.

o After the addition is complete, stir the mixture at room temperature until the magnesium is
consumed.

e Reaction with Benzophenone:

[e]

Dissolve benzophenone in anhydrous diethyl ether or THF in a separate flask.

o

Cool the freshly prepared Grignard reagent in an ice bath.

[¢]

Slowly add the benzophenone solution to the Grignard reagent with vigorous stirring.

[e]

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 1-2 hours to ensure the reaction goes to completion.

o Work-up and Purification:

o Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a
saturated aqueous solution of ammonium chloride.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl
ether.

o Combine the organic layers and wash with brine.
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o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

o Filter off the drying agent and concentrate the solvent under reduced pressure using a
rotary evaporator.

o The crude product can be purified by recrystallization or column chromatography on silica
gel.

Synthesis Workflow Diagram

Synthesis Workflow of 1,1-Diphenyl-3-buten-1-ol

Grignard Reagent Formation

Allylmagnesium Bromide

Nucleophilic Addition Work-up and Purification

Click to download full resolution via product page

Caption: Synthesis workflow for 1,1-Diphenyl-3-buten-1-ol via Grignard reaction.

Potential Applications in Drug Development and
Organic Synthesis

While specific applications of 1,1-Diphenyl-3-buten-1-ol in drug development are not
extensively documented, its structure suggests several potential uses as a versatile synthetic
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intermediate.

o Scaffold for Novel Compounds: The presence of two phenyl rings and a reactive allyl group
allows for a variety of chemical modifications. The hydroxyl group can be derivatized or
replaced, and the double bond can undergo various addition reactions. This makes it a
suitable starting material for the synthesis of more complex molecules with potential
biological activity.

e Analogs of Bioactive Molecules: Compounds with diphenylmethane scaffolds are known to
exhibit a range of biological activities. 1,1-Diphenyl-3-buten-1-ol could serve as a precursor
for the synthesis of analogs of known drugs or bioactive compounds, where the butenyl
group can be modified to modulate properties such as solubility, metabolic stability, and
target binding.

e Precursor for Heterocyclic Compounds: The functional groups in 1,1-Diphenyl-3-buten-1-ol
can be utilized in cyclization reactions to form various heterocyclic ring systems, which are
common structural motifs in many pharmaceuticals.

Logical Relationship Diagram of Potential Applications

Potential Applications of 1,1-Diphenyl-3-buten-1-ol
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Caption: Logical relationships of potential synthetic applications.
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Conclusion

1,1-Diphenyl-3-buten-1-ol is a readily synthesizable tertiary alcohol with potential as a
versatile intermediate in organic synthesis. While its direct application in drug development is
not yet established, its structural features offer significant opportunities for the creation of novel
and complex molecules. The synthetic protocol provided, along with its physicochemical and
spectroscopic data, serves as a valuable resource for researchers and scientists exploring the
chemical space around this compound for applications in medicinal chemistry and materials
science. Further research into the reactivity and biological evaluation of derivatives of 1,1-
Diphenyl-3-buten-1-ol is warranted to fully realize its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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